molecular formula C10H8BrNO B12840886 5-Bromo-3-methyl-1H-indole-2-carboxaldehyde

5-Bromo-3-methyl-1H-indole-2-carboxaldehyde

Cat. No.: B12840886
M. Wt: 238.08 g/mol
InChI Key: QGGSEMBJXJZNAV-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-1H-indole-2-carboxaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

The synthesis of 5-Bromo-3-methyl-1H-indole-2-carboxaldehyde can be achieved through several methods. One common approach involves the bromination of 3-methylindole followed by formylation at the 2-position. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formylation using Vilsmeier-Haack reagent (a combination of DMF and POCl3) . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

5-Bromo-3-methyl-1H-indole-2-carboxaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include 5-Bromo-3-methyl-1H-indole-2-carboxylic acid, 5-Bromo-3-methyl-1H-indole-2-methanol, and various substituted indoles .

Scientific Research Applications

5-Bromo-3-methyl-1H-indole-2-carboxaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-1H-indole-2-carboxaldehyde involves its interaction with various molecular targets and pathways. For example, indole derivatives are known to bind with high affinity to multiple receptors, influencing cellular processes such as apoptosis, cell proliferation, and immune responses . The specific molecular targets and pathways involved depend on the particular biological activity being studied.

Comparison with Similar Compounds

5-Bromo-3-methyl-1H-indole-2-carboxaldehyde can be compared with other similar compounds, such as:

  • 5-Bromo-1H-indole-2-carboxaldehyde
  • 5-Bromo-3-methylindole
  • 3-Methyl-1H-indole-2-carboxaldehyde

These compounds share structural similarities but differ in their substitution patterns and functional groups, which can influence their chemical reactivity and biological activities . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

5-bromo-3-methyl-1H-indole-2-carbaldehyde

InChI

InChI=1S/C10H8BrNO/c1-6-8-4-7(11)2-3-9(8)12-10(6)5-13/h2-5,12H,1H3

InChI Key

QGGSEMBJXJZNAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)Br)C=O

Origin of Product

United States

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